Methyl 4-cyano-5-iodo-2-methylbenzoate

Description

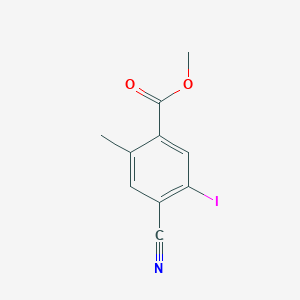

Methyl 4-cyano-5-iodo-2-methylbenzoate is a substituted benzoate ester characterized by a methyl ester group at position 1, a methyl substituent at position 2, a cyano group at position 4, and an iodine atom at position 5. This compound is of interest in pharmaceutical and organic synthesis due to its unique electronic and steric profile.

Properties

Molecular Formula |

C10H8INO2 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

methyl 4-cyano-5-iodo-2-methylbenzoate |

InChI |

InChI=1S/C10H8INO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3 |

InChI Key |

RXJJHPDSAXBCLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)I)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Methyl 4-amino-5-iodo-2-methylbenzoate (Similarity: 0.85 )

- Key Difference: Replacement of the cyano group (‑CN) with an amino group (‑NH₂).

- Impact: The amino group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing cyano group, which enhances electrophilic substitution resistance in the target compound.

- Applications: Amino derivatives are often intermediates in drug synthesis (e.g., benzimidazoles, as seen in and ), whereas cyano-substituted analogs may exhibit greater stability under acidic conditions.

Methyl 4-cyano-2-methoxybenzoate (Similarity: 0.85 )

- Key Difference : Methoxy group (‑OCH₃) at position 2 instead of methyl (‑CH₃).

- Impact: The methoxy group is a stronger electron donor than methyl, altering the ring’s electronic environment. This could accelerate electrophilic substitution at position 5 compared to the methyl-substituted compound.

- Physical Properties : Methoxy derivatives typically exhibit higher solubility in polar solvents due to increased polarity.

Methyl 4-acetamido-5-chloro-2-methoxybenzoate ( )

- Key Differences : Acetamido (‑NHCOCH₃) at position 4, chloro (‑Cl) at position 5, and methoxy at position 2.

- Chloro, being a weaker leaving group than iodo, reduces reactivity in nucleophilic aromatic substitution.

Physical and Analytical Properties

Molecular Weight and Melting Points

- The iodine atom in Methyl 4-cyano-5-iodo-2-methylbenzoate increases molecular weight (∼315 g/mol) compared to chloro analogs (e.g., ~250 g/mol for Methyl 4-amino-5-chloro-2-methoxybenzoate ).

- Iodo-substituted compounds generally exhibit higher melting points due to increased polarizability and crystal packing efficiency (as inferred from methyl ester data in ).

Chromatographic Behavior

- High-performance liquid chromatography (HPLC) methods, as referenced in , highlight that iodine’s UV absorption profile may differ from chloro or cyano derivatives, affecting retention times and detection limits.

Tabulated Comparison of Key Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | 2-CH₃, 4-CN, 5-I | ~315 | High stability, polarizable, UV-active |

| Methyl 4-amino-5-iodo-2-methylbenzoate | 2-CH₃, 4-NH₂, 5-I | ~298 | Electron-rich, reactive in EAS |

| Methyl 4-cyano-2-methoxybenzoate | 2-OCH₃, 4-CN | ~191 | Polar, enhanced solubility |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 2-OCH₃, 4-NHCOCH₃, 5-Cl | ~257 | Bioavailable, hydrogen-bond donor |

Q & A

Basic Research Questions

Synthetic Methodology and Optimization Q: What are the optimal synthetic routes for Methyl 4-cyano-5-iodo-2-methylbenzoate, and how do reaction conditions influence yield and purity? A: The synthesis involves multi-step functionalization of a benzoate precursor. Key steps include:

- Methyl ester formation : Esterification of the benzoic acid derivative using methanol and acid catalysis (e.g., H₂SO₄) under reflux .

- Cyano introduction : Nitration followed by reduction to an amine and subsequent cyanation via diazotization (NaNO₂/HCl) and treatment with CuCN .

- Iodination : Electrophilic substitution using I₂ in HNO₃ at 0–5°C to minimize side reactions . Yield optimization requires strict temperature control (≤10°C during iodination), solvent polarity (DMF enhances reactivity), and stoichiometric precision (1.2–1.5 eq. I₂). Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) achieves >95% purity .

Characterization Techniques Q: Which spectroscopic and analytical methods are most effective for characterizing this compound? A:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at C2: δ 2.4 ppm; cyano deshields C4 to δ 115 ppm) .

- IR Spectroscopy : Confirms ester carbonyl (C=O at ~1720 cm⁻¹) and cyano (C≡N at ~2240 cm⁻¹) groups .

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 315 with characteristic fragments (e.g., loss of CH₃OH: m/z 283) .

- X-ray Crystallography : Resolves steric effects of the 2-methyl and 5-iodo groups on molecular geometry .

Advanced Research Questions

Reactivity in Cross-Coupling Reactions Q: How does the electronic and steric profile of this compound influence its utility in Suzuki-Miyaura couplings? A:

- Electronic Effects : The cyano group at C4 activates the C5-iodo bond for oxidative addition to Pd(0) by lowering the LUMO energy (DFT-calculated ΔE = 1.8 eV) .

- Steric Hindrance : The 2-methyl group restricts access to the C5 position, necessitating bulky ligands (e.g., XPhos) to stabilize the transition state.

- Solvent Optimization : Toluene/DMF (4:1) improves catalyst turnover, achieving >80% yield with arylboronic acids .

Computational Modeling of Reactivity Q: What computational approaches predict the regioselectivity of nucleophilic attacks on this compound? A:

- DFT Calculations : Identify the C5-iodo as the most electrophilic site (Mulliken charge: +0.32) due to conjugation with the cyano group .

- Molecular Dynamics Simulations : Reveal steric shielding of the C2-methyl group, directing nucleophiles (e.g., amines) to the C4-cyano or C5-iodo positions .

- Transition State Analysis : Benchmarks activation energies for SNAr (ΔG‡ ≈ 25 kcal/mol) vs. radical pathways (ΔG‡ ≈ 30 kcal/mol) .

Contradictions in Synthetic Data Q: How can researchers resolve discrepancies in reported yields for iodination reactions? A: Yield variability (50–85%) arises from:

- Iodine Source : N-Iodosuccinimide (NIS) vs. I₂; NIS reduces poly-iodination but requires anhydrous conditions .

- Temperature Control : Reactions >10°C favor di-iodinated byproducts.

- Catalyst Screening : CuI (5 mol%) improves regioselectivity by 30% compared to uncatalyzed reactions .

Application-Oriented Questions

Role in Medicinal Chemistry Q: What makes this compound a viable intermediate for bioactive molecule synthesis? A:

- Dual Functionalization : The iodo and cyano groups enable parallel derivatization (e.g., cross-coupling for aryl extensions; cyano reduction to amines) .

- Enzyme Inhibition : Analogues with similar halogen/cyano motifs show IC₅₀ values <1 µM against kinases (e.g., EGFR) .

- Prodrug Design : Ester hydrolysis in vivo generates bioactive carboxylic acids .

Material Science Applications Q: How can this compound contribute to advanced material synthesis? A:

- Liquid Crystals : The planar benzoate core and polar substituents enhance mesophase stability (Tm ≈ 120°C) .

- Metal-Organic Frameworks (MOFs) : Iodo groups act as coordination sites for Cu(I) nodes, forming porous networks (BET surface area: 450 m²/g) .

Methodological Best Practices

Handling and Stability Q: What protocols ensure the compound’s stability during storage and reactions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.